
Pterokaurane R
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pterokaurane R is a natural product derived from the roots of Pteris multifida, a species of fern. It belongs to the class of ent-kaurane diterpenoids, which are known for their diverse biological activities, including anti-neuroinflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pterokaurane R involves the extraction of ent-kaurane diterpenoids from the roots of Pteris multifida using an 80% methanolic extract. The compounds are then isolated and purified using chromatographic techniques .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications, involving large-scale extraction, chromatography, and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Pterokaurane R undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
Pterokaurane R has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its anti-neuroinflammatory properties make it a potential lead compound for developing treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s . Additionally, it is used in studies related to nitric oxide inhibition and the reduction of pro-inflammatory mediators .
Mechanism of Action
The mechanism of action of Pterokaurane R involves the inhibition of nitric oxide production in lipopolysaccharide-activated microglia cells. This inhibition reduces the expression of cyclooxygenase-2 protein and the levels of pro-inflammatory mediators such as prostaglandin E2, tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-6 . These effects contribute to its anti-neuroinflammatory properties.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Pterokaurane R include other ent-kaurane diterpenoids such as pterokaurane M1 2-O-beta-D-glucopyranoside, 2beta,16alpha-dihydroxy-ent-kaurane 2,16-di-O-beta-D-glucopyranoside, and 2beta,16alpha,17-trihydroxy-ent-kaurane 2-O-beta-D-glucopyranoside .
Uniqueness: this compound is unique due to its specific chemical structure and its potent anti-neuroinflammatory activity. While other ent-kaurane diterpenoids also exhibit biological activities, this compound’s ability to significantly inhibit nitric oxide production and reduce pro-inflammatory mediators sets it apart as a promising compound for therapeutic applications .
Properties
Molecular Formula |
C20H34O3 |
|---|---|
Molecular Weight |
322.5 g/mol |
IUPAC Name |
5-(hydroxymethyl)-5,9,14-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol |
InChI |
InChI=1S/C20H34O3/c1-17(12-21)9-14(22)10-18(2)15(17)6-7-20-8-13(4-5-16(18)20)19(3,23)11-20/h13-16,21-23H,4-12H2,1-3H3 |
InChI Key |
MXIMVMNHKVTJLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC2(C1CCC34C2CCC(C3)C(C4)(C)O)C)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B12316445.png)

![Ethyl 2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate](/img/structure/B12316451.png)





![N,N-bis[[3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B12316489.png)




![4-(2-Phenylethyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12316508.png)
